Undecylenoyl Glycine exhibits antimicrobial activity against various bacteria and fungi. Studies have shown its effectiveness against Propionibacterium acnes, a bacterium associated with acne vulgaris []. Additionally, research suggests its potential in combating Malassezia yeasts, linked to dandruff and seborrheic dermatitis.
Sebum is an oily substance produced by the sebaceous glands. Excessive sebum production can contribute to acne and scalp issues. Studies indicate that Undecylenoyl Glycine might help regulate sebum production, potentially offering benefits for acne management [].
Undecylenoyl Glycine possesses amphiphilic properties, meaning it has both water-soluble and oil-soluble components. This characteristic makes it a valuable formulating aid. Research suggests it can act as a mild surfactant, enhancing product cleansing properties without significant irritation [].
Undecylenoyl glycine is a derivative of glycine, formed through the acylation of glycine with undecylenic acid chloride. Its molecular formula is C₁₃H₂₃NO₃, and it has a molecular weight of 241.33 g/mol. This compound appears as a white powder and is characterized by its surfactant properties, which allow it to reduce surface tension in formulations, enhancing the distribution of products during application . Undecylenoyl glycine is notable for being the simplest amino acid derivative that lacks a chiral carbon, making it unique among amino acids .
The primary reaction involved in the formation of undecylenoyl glycine is the acylation of glycine using undecylenic acid chloride. This reaction can be performed under alkaline conditions (pH 8 to 10) and typically involves heating to temperatures around 80 °C . The acylation process results in the formation of an amide bond, linking the undecylenic acid moiety to the amino group of glycine.
The synthesis of undecylenoyl glycine typically involves:
Undecylenoyl glycine finds applications across various industries:
Several compounds share structural or functional similarities with undecylenoyl glycine. Here are some notable examples:
Compound Name | Structure/Functionality | Unique Aspects |
---|---|---|
Octanoyl Glycine | Acylation product of glycine with octanoic acid | Shorter carbon chain compared to undecylenoyl glycine |
Capryloyl Glycine | Derived from caprylic acid; used similarly as a surfactant | Known for its mildness on skin |
Lauryl Glycine | Acylation product with lauric acid | Longer carbon chain; often used in hair care products |
Myristoyl Glycine | Derived from myristic acid | Provides conditioning benefits in personal care |
Undecylenoyl glycine stands out due to its unique combination of antimicrobial properties and moisturizing effects, making it particularly suitable for formulations targeting both skin health and hygiene .
Corrosive